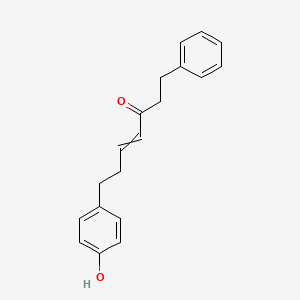

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one

説明

(E)-4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl- (IUPAC: 7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one) is a diarylheptanoid, a class of natural products characterized by two aromatic rings connected by a seven-carbon chain. It is primarily isolated from Alpinia officinarum (lesser galangal) and related Zingiberaceae species . Structurally, it features a conjugated enone system (C4-C5 double bond) and hydroxylation at the para position of one aromatic ring. Its molecular formula is C₁₉H₂₀O₂ (molecular weight: 280.40 g/mol), with key properties including a high logP value (4.20), indicating lipophilicity, and a hydrogen bond donor/acceptor count of 1/2 .

This compound exhibits notable bioactivities:

- Neuroprotection: Enhances neuronal differentiation and dendrite integrity via PI3K/mTOR pathway activation, countering amyloid-β-induced toxicity in Alzheimer’s models .

- Antiviral Activity: Suppresses viral mRNA antigen expression in vitro, though weaker than its methoxy-substituted analog in vivo .

- Antioxidant and Anti-inflammatory Effects: Moderately scavenges free radicals (EC₅₀: 134.32 µg/mL) and reduces inflammation .

特性

IUPAC Name |

(E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHZECKYCDVSA-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235744 | |

| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100667-52-5 | |

| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100667-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylacetylene in the presence of a base, followed by a catalytic hydrogenation step to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

化学反応の分析

Types of Reactions

4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-. Research indicates that this compound can protect neurons against amyloid-beta-induced toxicity, which is significant in the context of Alzheimer's disease. The compound's ability to inhibit neuroinflammation and oxidative stress pathways makes it a candidate for further exploration in neurodegenerative disease therapies .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are essential in combating oxidative stress in cells. This activity is beneficial not only for neuroprotection but also for general health maintenance, potentially contributing to the prevention of chronic diseases linked to oxidative damage .

Potential Biomarker

4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)- has been detected in various herbs and spices, suggesting its potential as a biomarker for dietary intake of these foods. This aspect could be utilized in nutritional studies and dietary assessments to evaluate the consumption of polyphenol-rich foods .

Toxicity Studies

The compound has been evaluated for its toxicity in various biological systems. It shows varying degrees of toxicity towards aquatic organisms, indicating that while it may have beneficial effects in certain contexts, caution is warranted regarding its environmental impact. For instance, it exhibits significant toxicity to fish and some crustaceans, which raises concerns about its use in agricultural applications where runoff could affect aquatic ecosystems .

Case Studies

作用機序

The mechanism of action of 4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

類似化合物との比較

Comparison with Similar Compounds

Diarylheptanoids share a seven-carbon backbone but differ in substitution patterns, saturation, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Diarylheptanoids

Key Observations :

Substitution Patterns Dictate Bioactivity: The methoxy group in (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one enhances metabolic stability, explaining its superior in vivo antiviral efficacy compared to the non-methoxy analog . Hydroxyl groups at C3/C4 (e.g., in Curcuma comosa derivatives) improve antioxidant capacity but reduce lipophilicity, limiting bioavailability .

Saturation vs. Conjugation: The enone system in (E)-4-hepten-3-one derivatives enables electrophilic reactivity, critical for interacting with cellular targets like kinases (e.g., PI3K) . Saturated analogs (e.g., (5S)-5-hydroxy-7-(4-hydroxyphenyl)-1-phenylhept-3-one) lack this conjugation, resulting in weaker neuroprotective effects .

Species-Specific Variations: Alpinia officinarum predominantly yields linear diarylheptanoids with phenyl and hydroxyphenyl termini, while Curcuma species produce analogs with dihydroxyphenyl or methoxy substitutions .

Contradictions and Limitations :

- While (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one shows strong in vivo antiviral activity, its neuroprotective effects are less studied compared to its non-methoxy counterpart .

生物活性

4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-, also known as 7-(4-hydroxyphenyl)-1-phenyl-4-hepten-3-one, is a compound classified within the linear diarylheptanoids. This class of organic compounds is characterized by an open heptane chain linking two aromatic rings. The compound has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticancer effects.

- Chemical Formula : C19H20O2

- Molecular Weight : 280.36 g/mol

- CAS Number : 100667-52-5

- IUPAC Name : (4E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one

Research indicates that 7-(4-hydroxyphenyl)-1-phenyl-4-hepten-3-one exhibits biological activity through various mechanisms:

-

Neuroprotection :

- A study demonstrated that this compound can alleviate Aβ1-42 induced cytotoxicity in neuronal cells by activating the PI3K-mTOR signaling pathway. This pathway is crucial for cell survival and growth, suggesting that the compound may have protective effects against neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Properties :

Biological Activity Data Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Alleviates Aβ-induced cytotoxicity | |

| Anticancer | Potential therapeutic effect on cancer | |

| Apoptosis Inhibition | Inhibits apoptosis and caspase activation |

Neuroprotective Effects

In a controlled laboratory setting, PC12 cells pretreated with 7-(4-hydroxyphenyl)-1-phenyl-4-hepten-3-one showed a significant restoration of cell viability when exposed to Aβ-induced neurotoxicity. The study highlighted the compound's ability to inhibit apoptosis and reduce caspase-3 activation, which are critical markers of cellular distress and death in neurodegenerative contexts .

Cancer Therapeutics

Recent investigations into the compound's role in cancer treatment revealed that it may enhance the efficacy of certain anticancer agents by modulating metabolic pathways involved in tumor growth. The upregulation of specific metabolites linked to blood circulation and cellular health further supports its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the optimal synthetic routes for (E)-4-hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-?

The compound is typically synthesized via Claisen-Schmidt condensation, a method validated for structurally similar enones. A protocol adapted from chalcone synthesis involves reacting 4-hydroxyacetophenone with a substituted benzaldehyde under alkaline conditions (e.g., 50% KOH in ethanol), followed by acidification (pH 3–4) and recrystallization in ethanol . Key parameters include strict control of reaction temperature (60–80°C) and stoichiometric ratios to favor the (E)-isomer. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures stereochemical purity.

Basic: How is the stereochemistry of the (E)-isomer confirmed during characterization?

Stereochemical confirmation relies on nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For example, the absence of NOE interactions between the α,β-unsaturated ketone protons and aromatic protons on the phenyl group supports the trans (E) configuration. Additionally, UV-Vis spectroscopy can detect conjugation patterns (λmax ~300–350 nm for enones), while IR spectroscopy identifies the carbonyl stretch (~1660–1680 cm⁻¹) . X-ray crystallography provides definitive proof, as seen in related compounds where dihedral angles between aromatic rings (e.g., 6.5° for chlorophenyl derivatives) confirm spatial arrangements .

Advanced: How can regioselectivity challenges in analogous enone syntheses be addressed?

Regioselectivity issues arise in polyfunctional substrates due to competing reaction pathways. Strategies include:

- Protecting groups : Temporarily blocking hydroxyl groups (e.g., using acetyl or trimethylsilyl groups) to direct condensation to desired positions .

- Catalytic control : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance enolate formation, favoring α,β-unsaturated ketone formation .

Basic: What in vitro assays are suitable for evaluating neuroprotective effects of this compound?

Primary neuronal cultures or SH-SY5Y cell lines treated with Aβ peptides (e.g., Aβ₁–₄₂) are standard models. Key endpoints include:

- Cell viability : MTT or Calcein-AM assays to quantify protection against Aβ-induced cytotoxicity.

- Dendritic integrity : Immunofluorescence staining for MAP2 or βIII-tubulin to assess neurite outgrowth .

- Oxidative stress markers : Measurement of ROS levels (e.g., DCFH-DA assay) or antioxidant enzyme activity (SOD, CAT) .

Advanced: How can molecular docking elucidate interactions with Alzheimer’s disease targets?

Docking studies against Aβ fibrils or tau proteins can identify binding motifs. For example:

- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor modeling.

- Parameters : Grid boxes centered on Aβ hydrophobic cores (residues 17–21) or tau’s microtubule-binding domains.

- Validation : Compare results with experimental IC₅₀ values from Thioflavin T assays for amyloid aggregation inhibition .

Basic: What spectroscopic techniques are critical for structural elucidation?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ ~190–200 ppm). APT (Attached Proton Test) NMR distinguishes CH₂/CH₃ groups in aliphatic chains .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and intermolecular interactions (e.g., O–H···O hydrogen bonds) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₈O₂ for analogs) with <5 ppm error .

Advanced: How are crystallographic data processed for structurally complex enones?

Use the SHELX suite for refinement:

- Data integration : SAINT for frame processing; SADABS for absorption corrections.

- Structure solution : SHELXT for direct methods or SHELXD for heavy-atom searches.

- Refinement : SHELXL with restraints for disordered solvent molecules. Validate via R-factor convergence (<5%) and CheckCIF/PLATON analyses .

Basic: How is this compound isolated from natural sources like Alpinia officinarum?

- Extraction : Rhizomes are macerated in methanol or ethanol (70%, v/v) under reflux.

- Fractionation : Liquid-liquid partitioning (hexane → ethyl acetate → n-butanol) followed by silica gel chromatography.

- Identification : TLC (Rf ~0.5 in CH₂Cl₂:MeOH 9:1) and comparison with literature NMR data .

Advanced: What strategies improve yield and purity in natural product isolation?

- Countercurrent chromatography (CCC) : Reduces co-elution of polar impurities.

- HPLC-DAD-MS : Hyphenated systems enable real-time monitoring of target fractions (e.g., m/z 278.13 for [M+H]⁺) .

- Crystallization optimization : Gradient cooling (e.g., 4°C → −20°C) in ethanol/water mixtures enhances crystal lattice formation .

Advanced: How to resolve contradictions in reported biological activities across studies?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., primary neurons vs. immortalized lines).

- Pharmacokinetic profiling : Assess compound stability in culture media (LC-MS/MS) to rule out degradation artifacts.

- Orthogonal assays : Combine in vitro (e.g., Aβ aggregation) and ex vivo (e.g., brain slice electrophysiology) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。